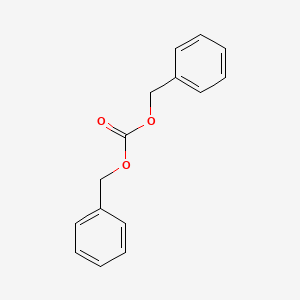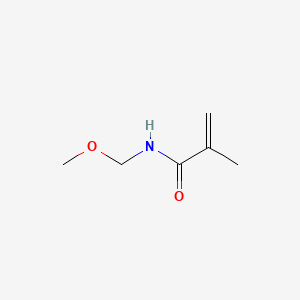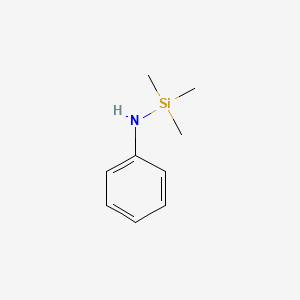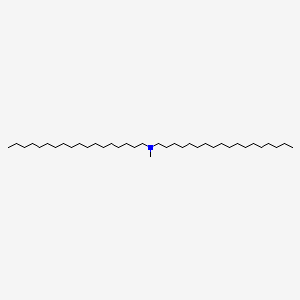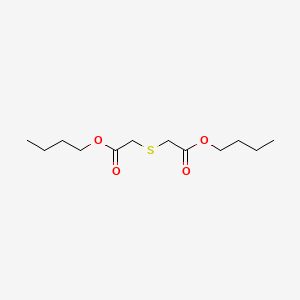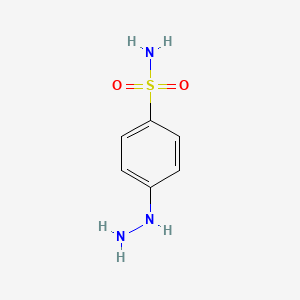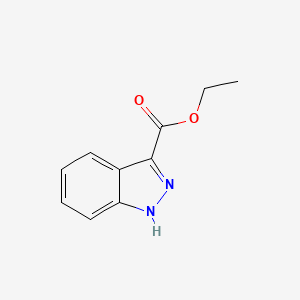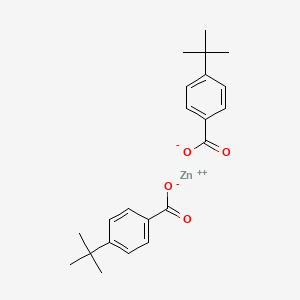
1,2-Bis(phenylthio)ethylene
Übersicht
Beschreibung
1,2-Bis(phenylthio)ethylene is a compound with the molecular formula C14H12S2 . It is a mixture of cis and trans isomers . The compound appears as a white to light yellow to light orange powder or crystal .
Molecular Structure Analysis
The molecular structure of 1,2-Bis(phenylthio)ethylene consists of a carbon backbone with two phenylthio groups attached . The molecular weight is 244.37 .
Physical And Chemical Properties Analysis
1,2-Bis(phenylthio)ethylene is a solid at 20°C . It has a melting point of 48°C and a boiling point of 166°C at 0.8 mmHg . It is soluble in toluene .
Wissenschaftliche Forschungsanwendungen
Kinetics and Isomerization Studies
1,2-Bis(phenylthio)ethylene has been studied for its kinetic behavior and isomerization dynamics . Researchers have investigated the cis-trans isomerization induced by benzenethiyl radicals and the exchange of phenylthio groups . These studies are crucial in understanding the reaction mechanisms and stability of organic compounds under different conditions, which is fundamental in synthetic chemistry.
Medicinal Chemistry
In the realm of medicinal chemistry, heterocyclic compounds like 1,2-Bis(phenylthio)ethylene are explored for their potential in drug discovery. They may serve as building blocks for synthesizing complex molecules with anticancer properties or other therapeutic effects .
Materials Science
The compound’s ability to undergo isomerization makes it a candidate for creating novel materials . Its structural properties can be harnessed to develop materials with specific optical or electronic characteristics, which are valuable in materials science research .
Environmental Science
While direct applications in environmental science are not explicitly documented, the study of such organic compounds can lead to the development of environmentally friendly synthesis methods or the creation of degradable materials .
Analytical Chemistry
1,2-Bis(phenylthio)ethylene can be used in analytical chemistry as a reference compound or reagent . Its well-characterized properties allow for its use in calibrating instruments or developing new analytical techniques .
Organic Synthesis
This compound is significant in organic synthesis, where it can be used as a precursor or intermediate . It can participate in various reactions to form new bonds or structures, which is essential for synthesizing new organic molecules .
Pharmaceutical Applications
In pharmaceuticals, the compound’s derivatives could be utilized to synthesize drugs or study their metabolic pathways . Understanding its behavior can contribute to the design of drugs with better efficacy and lower toxicity .
Agriculture
Although not directly linked to agriculture, organic compounds like 1,2-Bis(phenylthio)ethylene can be studied for their effects on plant growth or as potential precursors to agricultural chemicals .
Biotechnology
In biotechnology, such compounds can be essential for proteomics research . They might be used to study protein interactions or as part of a system to express certain proteins for research purposes .
Safety and Hazards
Eigenschaften
IUPAC Name |
[(E)-2-phenylsulfanylethenyl]sulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12S2/c1-3-7-13(8-4-1)15-11-12-16-14-9-5-2-6-10-14/h1-12H/b12-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHGSEDVQATYWGI-VAWYXSNFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC=CSC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S/C=C/SC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Bis(phenylthio)ethylene | |
CAS RN |
23528-44-1 | |
| Record name | 1,2-Bis(phenylthio)ethylene (cis- and trans- mixture) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the cis-trans isomerization of 1,2-Bis(phenylthio)ethylene in the presence of thiyl radicals?
A1: Research has shown that benzenethiyl radicals can induce both cis-trans isomerization and phenylthio group exchange in 1,2-Bis(phenylthio)ethylene. [] Interestingly, the final cis/trans ratio of the compound differs depending on whether the reaction is initiated by thiyl radicals or iodine. This suggests that the final isomeric composition is governed by kinetic factors when thiyl radicals are involved. [] This insight is valuable for understanding the reactivity of this compound and its potential applications in radical-mediated reactions.
Q2: How does the presence of the phenylthio groups in 1,2-Bis(phenylthio)ethylene influence its interaction with DNA?
A2: While 1,2-Bis(phenylthio)ethylene itself has not been directly studied for its DNA interaction, closely related thiophenyl esters, specifically p-hydroxycinnamic-thiophenyl ester and p-N,N-dimethylaminocinnamic-thiophenyl ester, exhibit notable changes in their chromophoric and fluorophoric properties upon interaction with calf-thymus DNA. [] This suggests that the phenylthio moiety could play a role in mediating interactions with biomacromolecules like DNA. Further research focusing on 1,2-Bis(phenylthio)ethylene is needed to confirm this hypothesis.
Q3: How does the reactivity of 1-alkyl-2-(phenylthio)vinyl radicals differ from their 1-phenyl-2-(phenylthio)vinyl counterparts in reactions with benzenethiol and diphenyl disulfide?
A3: Studies have shown that the reactivity of these vinyl radicals is heavily influenced by the substituent at the 1-position. 1-Alkyl-2-(phenylthio)vinyl radicals readily react with benzenethiol, forming a mixture of (E)- and (Z)-vinyl sulfide adducts. The ratio of these isomers depends on the steric hindrance of the alkyl substituent. [] Conversely, 1-phenyl-2-(phenylthio)vinyl radicals demonstrate a preference for trans-stereoselective addition of benzenethiol or diphenyl disulfide. This selectivity is attributed to a bonding interaction between the unpaired electron and the adjacent sulfur atom, hindering attack from the cis side. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




